molecular formula C11H12INO B7861004 N-cyclobutyl-3-iodobenzamide

N-cyclobutyl-3-iodobenzamide

Cat. No.: B7861004
M. Wt: 301.12 g/mol
InChI Key: PLEAHEFMKQUQNZ-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-iodobenzamide is a substituted benzamide derivative featuring a cyclobutylamine group attached to the benzamide core and an iodine atom at the para position of the aromatic ring. Benzamide derivatives are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis. The iodine substituent enhances molecular weight and may influence reactivity, while the cyclobutyl group introduces steric and electronic effects that could modulate binding affinity and metabolic stability .

Properties

IUPAC Name

N-cyclobutyl-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c12-9-4-1-3-8(7-9)11(14)13-10-5-2-6-10/h1,3-4,7,10H,2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEAHEFMKQUQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-3-iodobenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-iodobenzoic acid with an appropriate amine under amide coupling conditions.

    Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the amide nitrogen.

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include organometallic compounds such as organolithium or Grignard reagents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted benzamides, while oxidation and reduction could modify the functional groups on the benzene ring or the cyclobutyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-cyclobutyl-3-iodobenzamide has been explored for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer progression. For instance, inhibitors targeting nicotinamide N-methyltransferase (NNMT) have shown promise in treating renal and lung cancers. The overexpression of NNMT is linked to cancer cell metabolism, making it a viable target for therapeutic intervention .

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the modulation of metabolic pathways associated with NNMT. Inhibition of this enzyme can lead to altered levels of S-adenosyl-L-methionine (AdoMet), impacting cellular methylation processes critical for tumor growth and survival .

Synthetic Organic Chemistry

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for regioselective reactions, facilitating the formation of various derivatives that can be tailored for specific applications.

Reactivity and Synthesis
The presence of iodine in this compound enhances its electrophilic character, making it suitable for nucleophilic substitution reactions. This property is particularly useful when synthesizing compounds with diverse functional groups. For example, researchers have utilized this compound in the development of hypervalent iodine reagents, which exhibit improved reactivity and stability compared to traditional iodine sources .

Case Study 1: NNMT Inhibition

A study focused on designing inhibitors based on the structure of this compound demonstrated significant NNMT inhibition. Compounds synthesized from this precursor were tested for their IC50 values, with some exhibiting potent inhibitory activity (IC50 < 50 µM). This highlights the compound's potential in developing targeted therapies for metabolic disorders and cancers linked to NNMT overexpression .

CompoundIC50 (µM)Target
This compound derivative A24.6 ± 3.2NNMT
This compound derivative B45 ± 4.0NNMT

Case Study 2: Synthesis of Complex Molecules

Another investigation utilized this compound in the synthesis of isoquinoline derivatives through a series of reactions involving nucleophilic substitutions and cyclizations. The resulting compounds demonstrated promising biological activities against various cancer cell lines, indicating the utility of this compound as a precursor in drug discovery .

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-iodobenzamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutyl group and iodine atom can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cyclobutyl-3-iodobenzamide and related benzamide derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₁H₁₂INO ~333.13 (calculated) - Cyclobutylamine
- Iodo (C3)
Hypothesized to exhibit moderate lipophilicity and steric hindrance.
N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide C₁₅H₁₁ClINO₂ 399.61 - Acetylphenyl
- Chloro (C2)
- Iodo (C5)
Discontinued commercial availability; 95% purity. Higher molecular weight due to acetyl and chloro groups.
N-(3-aminophenyl)-4-iodobenzamide C₁₃H₁₁IN₂O 338.14 - Aminophenyl
- Iodo (C4)
Available for synthesis; amino group enhances solubility and reactivity.
N-(3-Chloro-2-fluorophenyl)-2-iodobenzamide C₁₃H₉ClFINO 375.56 - Chloro-fluorophenyl
- Iodo (C2)
Discontinued; halogen-rich structure may confer enhanced electrophilic reactivity.

Key Findings:

Cyclobutyl Group: Compared to acetyl or amino substituents (), the cyclobutyl moiety may reduce solubility but improve metabolic stability due to steric shielding.

Synthesis and Availability: N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide and N-(3-Chloro-2-fluorophenyl)-2-iodobenzamide are listed as discontinued, suggesting challenges in scalability or commercial demand . N-(3-aminophenyl)-4-iodobenzamide remains accessible, highlighting the role of amino groups in facilitating synthetic pathways .

Potential Applications: Iodo-benzamides are often explored as radiopharmaceuticals or kinase inhibitors. The cyclobutyl variant’s steric profile could make it a candidate for targeted protein degradation or allosteric modulation .

Biological Activity

N-cyclobutyl-3-iodobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interaction with various biological targets, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of iodinated benzamides, characterized by a cyclobutyl group and an iodine atom attached to the aromatic ring. The general structure can be represented as follows:

N cyclobutyl 3 iodobenzamide C9H10IN)\text{N cyclobutyl 3 iodobenzamide}\quad \text{ C}_9\text{H}_{10}\text{I}\text{N})

Synthesis

The synthesis typically involves the iodination of 3-aminobenzamide followed by cyclobutylation. Various methods can be employed, including microwave-assisted reactions which enhance yield and reduce reaction time .

This compound has been shown to interact with several biological targets, primarily focusing on its role as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is implicated in various metabolic disorders and cancers, making it a significant target for therapeutic intervention.

  • NNMT Inhibition : Studies indicate that this compound exhibits inhibitory activity against NNMT. The inhibition was assessed through IC50 values, where lower values indicate higher potency. The compound's structure allows it to fit into the active site of NNMT effectively, disrupting its normal function .
  • Anticancer Activity : The compound has shown promise in preclinical models for its anticancer properties, particularly in cancers where NNMT is overexpressed. This includes gastric and lung cancers, where NNMT serves as a potential biomarker .
  • Neuroprotective Effects : Emerging research suggests that compounds similar to this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Parkinson's disease .

Study 1: NNMT Inhibition

In a study evaluating various compounds for NNMT inhibition, this compound was among those tested. The results indicated significant inhibition at concentrations that suggest potential therapeutic utility in metabolic disorders linked to NNMT overactivity .

CompoundIC50 (µM)
This compound30.5 ± 4.0
MNA (reference inhibitor)24.6 ± 3.2
Sinefungin17.0 ± 3.4

Study 2: Anticancer Efficacy

A separate investigation into the anticancer efficacy of iodinated benzamides highlighted this compound's ability to induce apoptosis in cancer cell lines with high NNMT expression levels. The study reported a dose-dependent response in cell viability assays, reinforcing its potential as an anticancer agent .

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